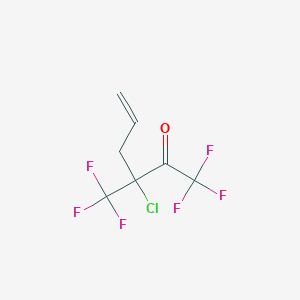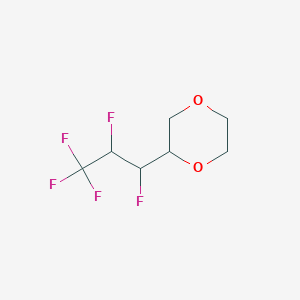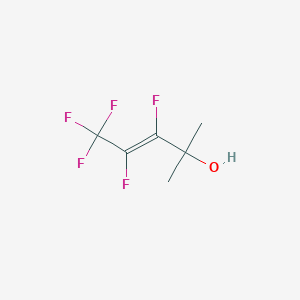
2,3,6-Trichloro-5-(trifluoromethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloro-5-(trifluoromethyl)toluene is a synthetic organic compound with the molecular formula C9H5Cl3F3 It is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a toluene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a chlorinated toluene precursor using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,3,6-Trichloro-5-(trifluoromethyl)toluene may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trichloro-5-(trifluoromethyl)toluene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluenes, while oxidation can produce carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
2,3,6-Trichloro-5-(trifluoromethyl)toluene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichloro-5-(trifluoromethyl)toluene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of target molecules. The chlorine atoms can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
- 2-Methyl-3-(trifluoromethyl)aniline
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
Uniqueness
2,3,6-Trichloro-5-(trifluoromethyl)toluene is unique due to its specific arrangement of chlorine and trifluoromethyl groups on the toluene backbone. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1,2,4-trichloro-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(10)4(8(12,13)14)2-5(9)7(3)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRWLQSBSRZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)




![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
![benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate](/img/structure/B6311257.png)

![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)


